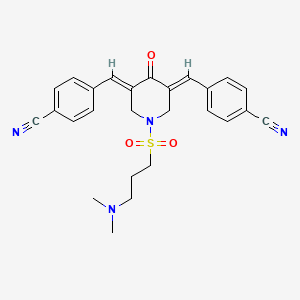
4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTX80 is a novel compound developed by Pi Therapeutics, primarily targeting the autophagy receptor p62/SQSTM1 for the treatment of cancer. This compound is a first-in-class inhibitor of protein degradation, which plays a crucial role in cancer cell survival and proliferation .
Vorbereitungsmethoden
The synthesis of PTX80 involves targeting the triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate is prepared to ensure good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Analyse Chemischer Reaktionen
PTX80 undergoes several types of chemical reactions, including:
Oxidation: PTX80 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which are essential for its activation and function.
Substitution: PTX80 can participate in substitution reactions, where one functional group is replaced by another, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PTX80 has a wide range of scientific research applications, including:
Chemistry: PTX80 is used in chemical research to study protein degradation pathways and the role of autophagy in cellular processes.
Biology: In biological research, PTX80 helps in understanding the mechanisms of cancer cell survival and proliferation.
Medicine: PTX80 is being explored as a potential therapeutic agent for cancer treatment, targeting the p62/SQSTM1 receptor to induce proteotoxic stress and apoptosis in cancer cells.
Industry: The compound’s stability and solubility make it suitable for industrial applications, particularly in the development of pharmaceutical preparations
Wirkmechanismus
PTX80 exerts its effects by binding to the p62/SQSTM1 receptor, inducing a decrease in soluble p62 and the formation of insoluble p62 aggregates. This leads to the failure of polyubiquitinated proteins to colocalize with p62, causing proteotoxic stress and activation of the unfolded protein response. Ultimately, this results in apoptosis, making PTX80 a promising strategy for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
PTX80 is unique in its mechanism of action, specifically targeting the p62/SQSTM1 receptor. Similar compounds include:
Paclitaxel: A chemotherapy medication that stabilizes microtubule polymers, preventing cell mitosis and leading to cell death.
Docetaxel: A derivative of paclitaxel, also used in cancer treatment by targeting microtubule assembly.
While paclitaxel and docetaxel target microtubules, PTX80’s uniqueness lies in its ability to induce proteotoxic stress by targeting the p62/SQSTM1 receptor, offering a novel approach to cancer therapy .
Eigenschaften
Molekularformel |
C26H26N4O3S |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
4-[(E)-[(5E)-5-[(4-cyanophenyl)methylidene]-1-[3-(dimethylamino)propylsulfonyl]-4-oxopiperidin-3-ylidene]methyl]benzonitrile |
InChI |
InChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+ |
InChI-Schlüssel |
ACOAFAKBTXAOQG-KOJZRSEWSA-N |
Isomerische SMILES |
CN(CCCS(=O)(=O)N1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)/C(=C/C3=CC=C(C=C3)C#N)/C1)C |
Kanonische SMILES |
CN(C)CCCS(=O)(=O)N1CC(=CC2=CC=C(C=C2)C#N)C(=O)C(=CC3=CC=C(C=C3)C#N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
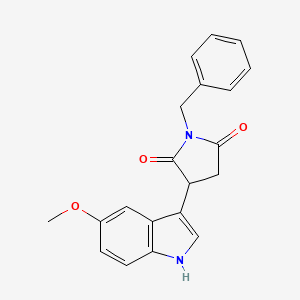
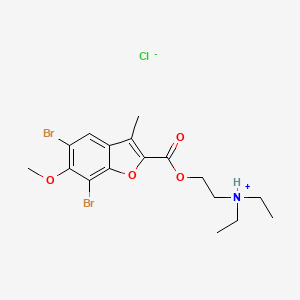
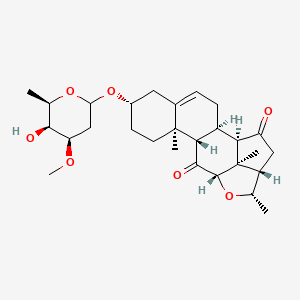

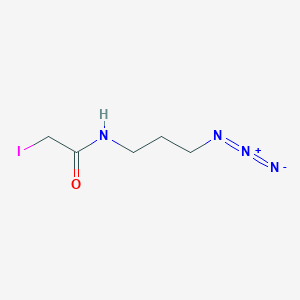
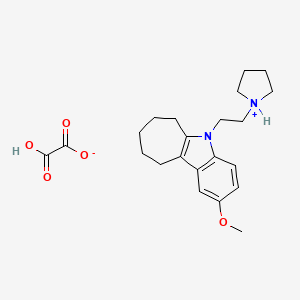



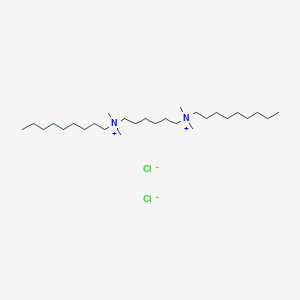
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


